Product packaging for 3-Amino-5-iodopyridin-2(1H)-one(Cat. No.:CAS No. 856161-24-5)

3-Amino-5-iodopyridin-2(1H)-one

Cat. No.: B1444166
CAS No.: 856161-24-5
M. Wt: 236.01 g/mol
InChI Key: UBTVLIJOTAIWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyridinone and Aminopyridine Heterocycles in Organic Chemistry

Pyridinone and aminopyridine structures are fundamental building blocks in the realm of organic chemistry. The pyridinone ring, a derivative of pyridine (B92270), is a six-membered heterocyclic compound containing a nitrogen atom and a ketone group. wikipedia.orgfrontiersin.org This structure is of significant interest due to its ability to act as both a hydrogen bond donor and acceptor, a feature that allows for a wide range of chemical interactions and modifications. frontiersin.org The presence of the nitrogen atom in the ring makes it a basic heterocycle, and its derivatives are found in numerous natural products and synthetic compounds. wikipedia.org

Aminopyridines, which are pyridine rings substituted with an amino group, are also crucial scaffolds in organic synthesis. mdpi.com They are recognized for their versatile chemical reactivity and biological relevance, making them valuable targets in the development of new materials and pharmaceuticals. mdpi.com The amino group can act as a nucleophile and a proton donor, contributing to the formation of various intermolecular interactions, including hydrogen bonds. mdpi.com

Significance of Halogenated Pyridinones as Pivotal Scaffolds in Synthetic and Medicinal Chemistry

The introduction of a halogen atom, such as iodine, onto the pyridinone scaffold significantly enhances its utility in synthetic and medicinal chemistry. nih.gov Halogenated pyridines are considered key building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecules. nih.gov

Specifically, the iodine atom in 3-Amino-5-iodopyridin-2(1H)-one introduces unique electronic and steric properties to the molecule. mdpi.com This allows it to serve as a crucial intermediate in the synthesis of more complex derivatives. mdpi.comkorea.ac.kr The presence of the iodo-group can direct further chemical modifications to specific positions on the pyridine ring, a critical aspect for the rational design of new compounds. nih.gov For instance, 2-amino-3-iodo-5-bromopyridine is a key intermediate in the synthesis of tyrosine kinase inhibitors used in cancer therapy. google.com

Current Research Landscape and Emerging Opportunities for this compound

Current research on this compound is primarily focused on its role as a versatile building block in organic synthesis. It is classified under several chemical categories, including heterocyclic building blocks, pyridines, iodides, amines, and amides, highlighting its multifunctional nature. bldpharm.com The compound's chemical properties, such as its molecular weight of 236.01 g/mol and formula C₅H₅IN₂O, are well-documented. cymitquimica.com

Emerging opportunities for this compound lie in its potential application in medicinal chemistry and materials science. mdpi.com The combination of the aminopyridine and halogenated pyridinone motifs within a single molecule makes it a promising candidate for the development of novel therapeutic agents and functional materials. mdpi.com For example, similar structures, such as 3-aminopyridin-2(1H)-ones, have been investigated as inhibitors of enzymes and as luminescent dyes. The unique substitution pattern of this compound, with an amino group at position 3 and an iodine at position 5, offers a distinct platform for creating new molecular entities with potentially valuable biological activities and material properties.

Table of Chemical Properties for this compound

Property Value
CAS Number 856161-24-5
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Synonyms 3-amino-5-iodo-1H-pyridin-2-one, 2(1H)-Pyridinone, 3-amino-5-iodo-, 3-amino-5-iodo-pyridin-2-ol
Storage Keep in dark place, inert atmosphere, 2-8°C

Source: bldpharm.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O B1444166 3-Amino-5-iodopyridin-2(1H)-one CAS No. 856161-24-5

Properties

IUPAC Name

3-amino-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVLIJOTAIWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856771
Record name 3-Amino-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856161-24-5
Record name 3-Amino-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 5 Iodopyridin 2 1h One and Its Precursors

Strategies for Regioselective Halogenation of Pyridinone Scaffolds

The introduction of halogen atoms at specific positions on the pyridinone ring is a critical step in the synthesis of the target compound. The electronic nature of the pyridinone ring, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group, dictates the regioselectivity of electrophilic halogenation. researchgate.net Methodologies must be carefully chosen to achieve the desired 5-iodo substitution pattern. rsc.org

A common and effective strategy to synthesize di-halogenated pyridines involves a stepwise introduction of the halogen atoms. This approach is particularly useful when direct iodination proves difficult or lacks selectivity. One documented synthesis for a key precursor, 2-amino-5-bromo-3-iodopyridine (B1270907), begins with 2-aminopyridine (B139424) and proceeds through a sequential bromination and iodination process. ijssst.info

First, the 2-aminopyridine substrate undergoes bromination. A significant challenge in this step is preventing over-bromination, which leads to the formation of byproducts like 2-amino-3,5-dibromopyridine. ijssst.info Careful control of the amount of the brominating agent is essential to maximize the yield of the desired 2-amino-5-bromopyridine (B118841). ijssst.info

Following the successful monobromination, the second halogen is introduced via iodination. This step transforms 2-amino-5-bromopyridine into the final 2-amino-5-bromo-3-iodopyridine. ijssst.info This sequential method allows for the controlled and regioselective construction of the halogenation pattern required for precursors to 3-Amino-5-iodopyridin-2(1H)-one.

Table 1: Sequential Halogenation for 2-Amino-5-bromo-3-iodopyridine Synthesis ijssst.info
StepStarting MaterialReagentsProductYield
1. Bromination2-AminopyridineN-Bromosuccinimide (NBS), Acetone2-Amino-5-bromopyridine95.0%
2. Iodination2-Amino-5-bromopyridinePotassium Iodide (KI), Potassium Iodate (B108269) (KIO3), H2SO42-Amino-5-bromo-3-iodopyridine73.7%

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its mild and selective nature. leapchem.comwikipedia.org It serves as a controlled source of iodine, allowing for the iodination of a variety of organic molecules, including activated aromatic systems, often without the harsh conditions required by other iodinating agents. leapchem.comorganic-chemistry.org The mechanism involves the electrophilic attack of an iodonium (B1229267) ion on the substrate.

For the synthesis of iodo-substituted aminopyridines or pyridinones, NIS presents a valuable tool. The amino group on the pyridine (B92270) ring is a strong activating group, directing electrophilic substitution. Direct C-H iodination protocols for pyridones have been developed that result in C3 and C5 iodination. rsc.org The use of NIS in trifluoroacetic acid is an effective method for the iodination of various substituted benzenes and can be applied to other aromatic systems. colab.ws This approach is particularly advantageous when dealing with substrates that contain sensitive functional groups that might not tolerate more aggressive reagents. leapchem.com Acetic acid can also be used to activate NIS for the chemoselective iodination of certain substrates under metal-free conditions. organic-chemistry.org

Table 2: Features of N-Iodosuccinimide (NIS) as an Iodinating Agent
FeatureDescriptionReference
ReactivityActs as an electrophilic iodinating agent and a mild oxidant. wikipedia.org
SelectivityAllows for mild and selective introduction of iodine, often without affecting other functional groups. leapchem.com
ConditionsReactions are often performed under mild conditions, sometimes catalyzed by acids like trifluoroacetic acid or acetic acid. organic-chemistry.orgcolab.ws
ApplicationsUsed for iodination of alkenes, aromatic compounds, and in the synthesis of pharmaceutical intermediates. leapchem.comwikipedia.org

Amination Reactions in Pyridinone Synthesis

The introduction of an amino group is a fundamental transformation in the synthesis of the target molecule. This can be achieved at various stages of the synthetic sequence, either by starting with an aminopyridine precursor or by introducing the amino group onto a pre-formed pyridinone ring.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. nih.govrsc.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com

This methodology is highly applicable to the synthesis of aminopyridines from their corresponding halopyridine precursors. nih.gov For instance, a 3-halopyridin-2(1H)-one could be coupled with an ammonia (B1221849) surrogate or a protected amine to install the required amino group at the C3 position. The wide availability of palladium catalysts and phosphine-based ligands allows for fine-tuning of the reaction conditions to accommodate a broad range of substrates and functional groups, making it a cornerstone of modern pharmaceutical synthesis. rsc.org The general process involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by base-mediated formation of a palladium-amide complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. youtube.com

While palladium catalysis is highly effective, there is growing interest in developing transition-metal-free synthetic routes. These methods can offer advantages in terms of cost, toxicity, and ease of product purification. Several metal-free strategies have been reported for the amination of N-heterocycles.

One notable approach involves the use of magnesium amides (R₂NMgCl·LiCl) for the amination of pyridine-2-sulfonyl chlorides and related heterocycles. acs.orgnih.govresearchgate.net This method provides a direct route to 2-aminopyridine derivatives. Another strategy is the site-selective C-N bond-forming reaction of polyhalogenated pyridines with amines under metal-free conditions, where the selectivity can be tuned based on the substrate. rsc.org For example, a wide array of halogenated pyridines have been shown to react preferentially with amines at specific positions under mild, metal-free conditions. rsc.org These methods provide valuable alternatives to traditional metal-catalyzed reactions for the synthesis of aminopyridine and aminopyridinone scaffolds. researchgate.net

Multi-Component Reactions (MCRs) for Pyridinone Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their operational simplicity, time and energy savings, and high convergence. nih.gov MCRs are particularly well-suited for the construction of complex heterocyclic scaffolds like the 2-pyridone core. nih.govrsc.org

Various MCRs have been developed to synthesize substituted pyridin-2(1H)-ones. For example, a three-component reaction of an aromatic aldehyde, 2-cyano-N-(4-hydroxyphenyl)acetamide, and cyanoacetamide can yield highly substituted 2(1H)-pyridone derivatives. nih.gov Another approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate (B1235776) to produce tetrahydropyridine (B1245486) intermediates, which can then be converted to 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to form the pyridine ring system. taylorfrancis.comacsgcipr.org These convergent strategies allow for the rapid generation of molecular diversity and provide efficient access to the fundamental pyridinone structure from simple, readily available starting materials. mdpi.com

Table 3: Example of a Three-Component Reaction for Pyridone Synthesis nih.gov
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic Aldehydes2-Cyano-N-(4-hydroxyphenyl)acetamideCyanoacetamidePiperidine (B6355638), Refluxing Ethanol (B145695)Substituted 2(1H)-Pyridones

Optimization of Reaction Conditions and Green Chemistry Aspects

The optimization of reaction parameters is crucial for improving yield, selectivity, and the environmental footprint of a synthetic process. This includes the careful selection of solvents and temperature, as well as the application of energy-efficient technologies like microwave and ultrasound irradiation.

Solvent and Temperature Effects on Reaction Selectivity and Yield

Solvent and temperature play a critical role in the outcome of chemical reactions. In the synthesis of pyridazine (B1198779) derivatives, a mixture of water and ethanol at room temperature was found to be effective for a three-component reaction, highlighting a green chemistry approach. scielo.org.za For the iodination of 2-aminopyridine derivatives, a key step in precursor synthesis, temperature control is vital. Reactions conducted at lower temperatures may be incomplete, while higher temperatures can lead to the sublimation of iodine and reduced yields. ijssst.info A study on the synthesis of 2-amino-5-bromo-3-iodopyridine found that heating the reaction to 100°C was optimal for the iodination step. ijssst.info In another example, the synthesis of 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one derivatives was performed in a THF/DMF mixture, with the reaction being cooled to 0°C before the addition of an acid chloride, indicating precise temperature control is necessary for selectivity. nih.gov

Microwave-Assisted and Ultrasound Irradiation Synthesis Protocols

Microwave (MW) and ultrasound (US) irradiation are powerful tools in modern organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of various heterocyclic compounds. For example, a library of 3-aminoimidazo[1,2-a]pyridine and pyrazine (B50134) derivatives was synthesized using microwave heating for both the initial multicomponent reaction and subsequent cross-coupling reactions. nih.gov This method significantly accelerates the synthesis process. nih.gov Similarly, an efficient one-pot, three-component reaction to produce 2,3-disubstituted imidazo[1,2-a]pyridines is carried out under microwave irradiation in the presence of molecular iodine, featuring short reaction times and good yields. rsc.org The synthesis of aminophosphonate derivatives has also been achieved via a microwave-assisted Kabachnik–Fields reaction at 80°C for only 10 minutes. nih.gov

Ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been used for the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, offering advantages such as shorter reaction times and excellent yields under mild conditions. researchgate.net The use of ultrasound has emerged as a powerful technique for the synthesis of various nitrogen-containing bicyclic heterocycles, often leading to higher yields and purity in shorter timeframes compared to conventional methods. mdpi.com

Table 2: Comparison of Conventional and Alternative Energy Methods in Heterocycle Synthesis

Reaction Method Conditions Time Yield Reference
Synthesis of 3-aminoimidazo[1,2-a]pyridines Microwave Pd-catalyzed, DME, 150°C 10 min Good nih.gov
Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines Microwave I₂, metal-free Short Good-Very Good rsc.org
Synthesis of Pyridin-2(1H)-one derivatives Ultrasound Four-component, piperidine catalyst 30-40 min Excellent researchgate.net
Synthesis of α-Aminophosphonates Microwave Catalyst-free, Ethanol, 80°C 10 min High nih.gov

Synthetic Routes to Key Precursors for this compound

The synthesis of the target compound, this compound, would logically proceed from a suitably substituted pyridine precursor. A plausible key intermediate is 2-amino-3-amino-5-iodopyridine or a protected version thereof.

A well-established route to a related precursor, 2-amino-5-bromo-3-iodopyridine, starts from 2-aminopyridine. ijssst.info The process involves a bromination step using N-bromosuccinimide (NBS) in acetone, followed by an iodination step. The iodination is achieved by treating the intermediate 2-amino-5-bromopyridine with a mixture of potassium iodate (KIO₃) and potassium iodide (KI) in sulfuric acid at 100°C, affording the desired product in a 73.7% yield. ijssst.info

Another potential precursor, 2-amino-5-iodopyridine, can be synthesized by heating 2-aminopyrimidine (B69317) with mercuric acetate (B1210297) and elemental iodine in a solvent, followed by treatment with aqueous potassium iodide. google.com

The crucial transformation from a 2-aminopyridine precursor to the final 2(1H)-one product is a key challenge. One reported method for converting a 2-methoxy-substituted pyridine to a pyridin-2(1H)-one involves demethylation using trimethylsilyl (B98337) iodide (TMSI), generated in situ from trimethylsilyl chloride and sodium iodide in acetonitrile. nih.gov This strategy could be applied if a 2-methoxy-3-amino-5-iodopyridine intermediate were synthesized. The conversion of a 2-chloropyridine (B119429) to a 2-methoxypyridine (B126380) is a standard nucleophilic substitution reaction, which can then be followed by other functional group manipulations. rsc.org

A general pathway could therefore involve:

Starting with a substituted pyridine like 2-aminopyridine or 2-chloropyridine. ijssst.inforsc.org

Sequential halogenation (iodination) and introduction of an amino group at the C3 position.

Conversion of the C2 substituent (e.g., amino or chloro) to a hydroxyl or methoxy (B1213986) group.

If a methoxy group is present, demethylation to yield the final pyridin-2(1H)-one. nih.gov

This multi-step approach, while not a one-pot strategy, relies on established and optimized reactions for the synthesis of complex pyridine derivatives.

Chemical Reactivity and Strategic Derivatization of the Pyridinone Nucleus

Electrophilic and Nucleophilic Substitution Reactions of Pyridinone Ring

The pyridinone ring in 3-amino-5-iodopyridin-2(1H)-one possesses a nuanced reactivity towards substitution reactions, influenced by the electronic effects of its substituents. The amino group at the 3-position and the carbonyl group at the 2-position significantly modulate the electron density of the aromatic ring, thereby directing the outcome of electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution: The pyridinone ring is generally considered electron-deficient, which can make classical electrophilic aromatic substitution challenging. However, the strong electron-donating amino group at the C-3 position can activate the ring towards electrophiles. This directing effect would preferentially activate the positions ortho and para to the amino group. Given the substitution pattern, electrophilic attack would be anticipated at the C-4 and C-6 positions. However, the inherent electron-withdrawing nature of the pyridinone system and the presence of the iodo group can deactivate the ring, often necessitating forcing conditions for reactions like nitration or halogenation. A more effective strategy for electrophilic substitution often involves prior lithiation to generate a highly nucleophilic organolithium species that can then react with a wide range of electrophiles. acs.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a characteristic reaction of electron-poor aromatic rings, particularly those bearing a good leaving group. acs.org In the case of this compound, the iodine atom at the C-5 position can act as a leaving group. The electron-withdrawing effect of the ring nitrogen and the C-2 carbonyl group facilitates nucleophilic attack at this position. However, SNAr reactions on iodo-substituted pyridines can be less common than palladium-catalyzed coupling reactions, which often proceed under milder conditions and with higher yields. wikipedia.orgacsgcipr.org

Carbon-Carbon Cross-Coupling Reactions for Functionalization

The iodine atom at the C-5 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F, making the iodo-substituted pyridinone a highly reactive substrate. nih.govproprogressio.hu

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. uwindsor.calibretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. nih.gov For this compound, the Suzuki-Miyaura coupling provides a direct method for introducing aryl or heteroaryl substituents at the C-5 position.

The general transformation is depicted below:

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. rsc.org The choice of base, solvent, and ligand is crucial for achieving high yields and can be tailored to the specific substrates being coupled. libretexts.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst System Base Solvent Temperature Reference
Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene 80-100 °C harvard.edu
Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 80-110 °C rsc.org

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl iodides and may be applicable to this compound.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of a carbon-carbon triple bond and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The iodo-substituent at the C-5 position of this compound makes it an ideal substrate for this transformation, enabling the introduction of various alkynyl groups.

The general reaction scheme is as follows:

The reaction is typically performed under mild conditions, often at room temperature, using a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The regioselectivity of the Sonogashira coupling is generally high, with the reaction occurring exclusively at the carbon-iodine bond. nih.gov

Table 2: Common Catalytic Systems for Sonogashira Coupling

Palladium Catalyst Copper Co-catalyst Base Solvent Reference
Pd(PPh₃)₄ CuI Et₃N THF or DMF wikipedia.org
PdCl₂(PPh₃)₂ CuI i-Pr₂NH Toluene libretexts.org

This table illustrates common catalyst systems and conditions for Sonogashira coupling reactions applicable to aryl iodides like this compound.

Beyond the Suzuki and Sonogashira reactions, the C-I bond in this compound can participate in other significant palladium-catalyzed transformations.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the E-alkene product. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups at the C-5 position. The reaction is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction would allow for the substitution of the iodine atom at the C-5 position with a variety of amino groups, leading to the synthesis of 3,5-diaminopyridin-2(1H)-one derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. acsgcipr.orgorganic-chemistry.org

Directed Functionalization at Pyridinone Ring Positions

While cross-coupling reactions are effective for functionalizing the C-5 position, other sites on the pyridinone ring can be selectively modified using directed functionalization strategies. These methods rely on the presence of a directing group to guide a metalating agent to a specific position, usually an adjacent ortho position. wikipedia.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. baranlab.orgharvard.edu In this compound, both the amino group at C-3 and the pyridinone ring itself can potentially direct metalation.

The amino group is a known, albeit weak, directing group. To enhance its directing ability, it can be converted into a more potent directing group, such as a pivaloyl amide (-NHCOt-Bu). acs.org This bulky amide group can effectively direct a strong base, like n-butyllithium or sec-butyllithium, to deprotonate the ortho C-4 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (E⁺), such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides, to introduce a new substituent specifically at the C-4 position. acs.org

Similarly, the lactam functionality of the pyridinone ring can also direct metalation. The coordination of the organolithium reagent to the carbonyl oxygen and/or the ring nitrogen can facilitate deprotonation at the adjacent C-6 position. The outcome of these reactions can be influenced by the specific directing group, the base used, and the reaction conditions. rsc.org These directed functionalization approaches are complementary to the cross-coupling reactions and provide a strategic pathway to polysubstituted pyridinone derivatives. researchgate.net

Manipulation of Amino and Iodo Substituents for Further Derivatization

The presence of both an amino group and an iodo substituent on the pyridinone ring provides orthogonal handles for a variety of derivatization reactions. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can undergo a range of traditional amination and amidation reactions.

The iodo group at the 5-position serves as a versatile anchor for the introduction of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . libretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the iodo substituent readily participates in such couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govbeilstein-journals.org

Another key transformation is the Buchwald-Hartwig amination , which facilitates the formation of C-N bonds. beilstein-journals.orgmdpi.com This reaction allows for the coupling of the iodo-substituted pyridinone with a diverse range of primary and secondary amines, including anilines and various heterocyclic amines. researchgate.netresearchgate.net This method is particularly valuable for synthesizing libraries of compounds with varied substitution patterns on the nitrogen atom, which can be crucial for modulating biological activity. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. rsc.org

The amino group at the 3-position offers a complementary site for derivatization. It can readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. Furthermore, the amino group can be alkylated or can participate in reductive amination reactions. These transformations allow for the introduction of a wide variety of substituents, further expanding the chemical space accessible from this versatile building block.

Below are representative tables detailing the conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous systems, which can be extrapolated to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095 nih.gov
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane8092 beilstein-journals.org
32-Iodopyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9088 libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-IodotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10098 beilstein-journals.org
21-Iodo-3,5-dimethylbenzeneAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane11094 rsc.org
33-IodopyridineBenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene9085 researchgate.net

Oxidation and Reduction Pathways of Pyridinone Derivatives

The pyridinone nucleus and its substituents can undergo various oxidation and reduction reactions, leading to a range of functionalized products.

Oxidation:

The oxidation of pyridinone derivatives can occur at several positions, including the nitrogen atom of the pyridinone ring, the amino substituent, or the aromatic ring itself, depending on the oxidant and reaction conditions.

The nitrogen atom of the pyridinone ring can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. rsc.orgnih.gov The resulting N-oxides can exhibit altered biological activity and provide a handle for further functionalization.

The amino group can also be a site for oxidation. Depending on the conditions, it can be oxidized to nitroso, nitro, or other nitrogen-containing functional groups. For instance, the oxidation of aminopyridines can lead to the formation of azoxy compounds or other coupled products.

Electrochemical oxidation of 2-pyridone derivatives has also been investigated, revealing that the oxidation potential is dependent on the substitution pattern of the ring. mdpi.com In some cases, oxidation can lead to the formation of dimeric or polymeric structures.

Reduction:

The pyridinone ring is susceptible to reduction under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyridinone to the corresponding piperidinone or piperidine (B6355638) derivative. The conditions of the hydrogenation (pressure, temperature, and solvent) can be tuned to control the extent of reduction.

Chemical reduction using hydride reagents is another common method. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the pyridinone and other reducible functionalities. scielo.org.mxrushim.ru Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the reduction of the carbonyl group, converting it to a hydroxyl group, which can lead to the formation of dihydropyridinone or piperidinol derivatives. rsc.orgorganic-chemistry.org The stereochemical outcome of these reductions can often be influenced by the substituents on the pyridinone ring.

The iodo group can also be reduced to a hydrogen atom, a process known as deiodination. This can be achieved through catalytic hydrogenation or by using various reducing agents, providing a route to the corresponding 5-unsubstituted 3-aminopyridin-2(1H)-one.

Table 3: Representative Oxidation Reactions of Pyridinone-Related Scaffolds

SubstrateOxidizing AgentProductConditionsYield (%)Reference
2-Aminopyridine (B139424)m-CPBA2-Aminopyridine N-oxideCH₂Cl₂, rt85 rsc.org
Estrone (steroidal phenol)m-CPBA / Fe(II) saltQuinol/epoxyquinol mixtureVariousGood nih.gov
Fused Pyrimidine (B1678525)TFAA / H₂O₂N-oxidertGood rsc.org

Table 4: Representative Reduction Reactions of Pyridinone-Related Scaffolds

SubstrateReducing AgentProductConditionsYield (%)Reference
Quaternary Pyridinium SaltHCOOH-Et₃N, [Cp*RhCl₂]₂Piperidine40 °CHigh scielo.org.mx
BenzophenoneNaBH₄DiphenylmethanolIce bath60-70 rsc.org
Amides/LactamsTf₂O, NaBH₄AminesTHF, rtGood organic-chemistry.org

Stereoselective Transformations and Chiral Auxiliary Applications in Pyridinone Synthesis

The development of stereoselective methods for the synthesis and modification of pyridinone derivatives is of significant interest, as the stereochemistry of a molecule often plays a crucial role in its biological activity.

Stereoselective Synthesis:

Several strategies have been developed for the stereoselective synthesis of pyridinone derivatives. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed. Common chiral auxiliaries include those derived from amino acids, such as Evans oxazolidinones and sulfur-based auxiliaries. scielo.org.mx These can be used to control the stereoselectivity of alkylation, aldol, and Michael addition reactions in the synthesis of substituted pyridinones. nih.gov

Another approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloaddition reactions to construct the chiral pyridinone core. For example, chiral rhodium or ruthenium catalysts can be employed for the enantioselective reduction of pyridiniums to chiral piperidines.

Chiral Auxiliary Applications:

Chiral auxiliaries have been successfully applied in the synthesis of various heterocyclic compounds, including those with a pyridinone scaffold. nih.gov By attaching a chiral auxiliary to a precursor molecule, it is possible to control the facial selectivity of reactions, leading to the formation of a single enantiomer or diastereomer of the product. For instance, a chiral auxiliary attached to an acyclic precursor could direct the stereochemistry of a cyclization reaction to form a chiral dihydropyridinone.

The field of stereoselective pyridinone synthesis is an active area of research, with new methods and applications continually being developed to provide access to enantiomerically pure compounds for biological evaluation.

Table 5: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of Asymmetric ReactionTypical SubstrateReference
Evans OxazolidinonesAlkylation, Aldol, Michael AdditionCarboxylic acid derivatives sigmaaldrich.com
Pseudoephedrine AmidesAlkylationCarboxylic acid derivatives wikipedia.org
CamphorsultamDiels-Alder, Aldol, AlkylationAcryloyl and acyl derivatives wikipedia.org
Sulfur-based Auxiliaries (e.g., from amino acids)Aldol, Michael AdditionN-Acyl derivatives scielo.org.mx

Integration into Fused Heterocyclic Systems and Complex Molecular Architectures

Formation of Pyrido-Fused Ring Systems

The structural framework of 3-Amino-5-iodopyridin-2(1H)-one is particularly amenable to the construction of pyrido-fused ring systems, which are bicyclic structures containing a pyridine (B92270) ring fused to another heterocyclic ring. These systems are prevalent in a wide array of biologically active compounds.

Pyrido[2,3-d]pyrimidines and Pyrido[2,3-b]pyrazines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. jocpr.comnih.govnih.govresearchgate.netrsc.org The synthesis of these molecules often involves the cyclization of appropriately substituted aminopyridines. While direct examples of using this compound for this specific fusion are not extensively detailed in the provided results, the general synthetic strategies for pyrido[2,3-d]pyrimidines often rely on the reaction of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound or its equivalent. jocpr.com The amino group at the 3-position and the adjacent carbonyl group in the pyridinone ring of this compound provide the necessary functionalities for cyclocondensation reactions to form the pyrimidine (B1678525) ring.

Similarly, Pyrido[2,3-b]pyrazines, another important class of nitrogen-containing heterocycles, can be synthesized through multicomponent reactions. nih.gov For instance, a general approach involves the reaction of a 2-aminopyrazine (B29847) with an aldehyde and a 1,3-dicarbonyl compound. nih.gov The synthesis of pyrido[2,3-b]pyrazines starting from a substituted aminopyridine like this compound would likely involve its reaction with a 1,2-dicarbonyl compound. The ortho-amino and the ring nitrogen of the pyridinone could react to form the fused pyrazine (B50134) ring.

Synthesis of Oxazolo[5,4-b]pyridinone Derivatives

A notable application of 3-aminopyridin-2(1H)-ones is in the synthesis of oxazolo[5,4-b]pyridinone derivatives. buketov.edu.kzresearchgate.netnih.gov These compounds are of interest due to their potential biological activities. Research has demonstrated a one-step method for synthesizing new derivatives of oxazolo[5,4-b]pyridine (B1602731) that include an aliphatic carboxylic group. buketov.edu.kzresearchgate.net

This synthesis is achieved through the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides. buketov.edu.kzresearchgate.net The initially formed monoamides undergo intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivatives. buketov.edu.kzresearchgate.net This reaction is typically carried out by heating the reactants in acetic acid. buketov.edu.kz

Table 1: Synthesis of Oxazolo[5,4-b]pyridinone Derivatives

Starting Material Reagent Product

Construction of Naphthyridine and Triazine-Fused Pyridinone Structures

The versatility of this compound extends to the construction of more complex fused systems like naphthyridines and triazine-fused pyridinones. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are recognized as privileged structures in medicinal chemistry. nih.govnih.govrsc.orgebi.ac.uk The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, can be achieved from preformed pyridone rings. nih.gov While a direct synthesis from this compound isn't explicitly detailed, the general strategy involves the reaction of a pyridone with a suitable reagent to construct the second pyridine ring. nih.gov

The synthesis of triazine-fused pyridinone structures represents another avenue for the application of aminopyridinones. The construction of these systems can be achieved through one-pot syntheses involving the condensation of aminopyridines with reagents like ethoxycarbonyl isothiocyanate, followed by amination and thermal cyclization. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have also been employed to assemble various triazine-heteroaryl analogues. nih.gov The iodine atom in this compound is particularly well-suited for such coupling reactions, providing a handle for the introduction of the triazine moiety.

Theoretical and Computational Chemistry of 3 Amino 5 Iodopyridin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Amino-5-iodopyridin-2(1H)-one, DFT calculations would provide a detailed understanding of its geometry, electronic properties, and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Key electronic properties that would be elucidated by DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For pyridinone derivatives, the distribution of HOMO and LUMO densities highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, and positive potential near the hydrogen atoms of the amino group and the N-H of the pyridinone ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. nih.gov It can quantify the stabilization energies associated with hyperconjugation, which involves charge delocalization from occupied to unoccupied orbitals. nih.gov For this molecule, NBO analysis would clarify the nature of the C-I, C-N, and C=O bonds and any intramolecular hydrogen bonding.

A comparative DFT study on aminopyrimidines has shown that such analyses can successfully predict tautomeric stability, optimized geometries, and vibrational frequencies. nih.gov Similar studies on substituted pyridones help in understanding structure-property relationships. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridinone Analog

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical stability and reactivity
Dipole Moment4.5 DPolarity and intermolecular interactions

Note: The data in this table is illustrative and based on typical values for substituted pyridinone derivatives, not on specific calculations for this compound.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves:

Defining the three-dimensional structure of the protein's binding site.

Generating multiple conformations of the ligand.

Placing the ligand conformations into the binding site and scoring them based on their complementarity and interaction energies.

Studies on various pyridinone derivatives have shown their potential as inhibitors for enzymes like HIV-1 reverse transcriptase and cyclooxygenases (COX-1/COX-2). nih.govrsc.org Docking simulations of these derivatives have revealed key interactions that contribute to their binding affinity. nih.gov For instance, the pyridinone scaffold can form hydrogen bonds through its lactam N-H group with amino acid residues like lysine (B10760008). nih.gov The substituents on the pyridinone ring play a crucial role in establishing further interactions, such as hydrophobic contacts or additional hydrogen bonds, which enhance selectivity and potency. nih.gov

For this compound, molecular docking simulations would predict its binding mode within a target protein. The amino group could act as a hydrogen bond donor, while the carbonyl oxygen could be a hydrogen bond acceptor. The iodinated phenyl ring could engage in hydrophobic or halogen bonding interactions. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Protein
Hydrogen Bond (Donor)Amino group (-NH2), Ring N-HAspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Carbonyl group (C=O)Lysine, Arginine, Histidine
Halogen BondIodine atomElectron-rich atoms (e.g., carbonyl oxygen)
Hydrophobic/π-stackingPyridine (B92270) ringPhenylalanine, Tyrosine, Tryptophan

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. grnjournal.usnih.gov This is particularly valuable for understanding the reactivity of heterocyclic compounds like this compound.

DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, the reactivity of substituted 4-pyridones in Diels-Alder cycloaddition reactions has been investigated computationally. uncw.edu Such studies can predict whether a reaction will proceed and what the likely stereochemical outcome will be. For this compound, computational methods could be used to explore its participation in reactions such as N-alkylation, electrophilic aromatic substitution on the pyridine ring, or cross-coupling reactions at the C-I bond. The calculations would help in understanding the regioselectivity of these reactions by comparing the activation energies for different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

While small molecules like this compound may appear relatively rigid, they possess conformational flexibility, particularly in any side chains and in the orientation of the amino group relative to the ring. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the atoms' movements, providing a movie of the molecule's motion. This can reveal how the molecule flexes and changes shape in different environments (e.g., in a solvent or bound to a protein).

For this compound, MD simulations could provide insights into:

The preferred orientation of the amino group.

The planarity of the pyridinone ring system.

The dynamics of its interaction with water molecules or within a protein binding site.

The stability of different ligand-protein complexes over time.

Studies on pyridin-2-yl guanidine (B92328) derivatives have successfully used a combination of NMR, X-ray crystallography, and theoretical calculations to perform detailed conformational analyses, revealing the influence of intramolecular hydrogen bonding on the molecule's shape. nih.gov MD simulations of substituted pyridine derivatives bound to proteins have elucidated the stability of the binding mode and the importance of conserved water molecules in mediating interactions. nih.gov

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Design and Synthesis of 3-Amino-5-iodopyridin-2(1H)-one Analogs as Bioactive Scaffolds

The 3-aminopyridin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. nih.gov The introduction of an iodine atom at the 5-position offers a strategic advantage for synthetic chemists. This halogen serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling reactions, such as the Suzuki reaction. acs.org This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the generation of diverse compound libraries for biological screening.

The synthesis of this compound analogs often begins with a commercially available starting material, 2-amino-5-bromo-3-iodopyridine (B1270907). acs.org A typical synthetic route involves a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 3-position. acs.org Subsequent modifications can be made to the amino group and the pyridinone ring to further diversify the chemical structures. For instance, hydrolysis of a nitrile group to a carboxamide followed by a Hofmann rearrangement has been employed to synthesize analogs like 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one. nih.gov These synthetic strategies provide a robust platform for generating a multitude of analogs for structure-activity relationship studies.

Pharmacological Target Identification and Validation

Analogs derived from the 3-aminopyridin-2(1H)-one scaffold have been investigated against a range of pharmacological targets. A notable area of focus has been protein kinases, which are key regulators of cellular processes and are frequently implicated in diseases like cancer. nih.govnih.gov Screening of a fragment library based on the 3-aminopyridin-2(1H)-one scaffold against a panel of 26 kinases led to the identification of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. nih.govnih.gov

Another significant area of investigation for aminopyridine derivatives is their potential as inhibitors of nitric oxide synthases (NOS). nih.gov Furthermore, various aminopyridine-containing compounds have been developed and approved for a range of therapeutic uses, acting on targets such as voltage-gated potassium channels and phosphodiesterases. drugbank.com The broad applicability of this scaffold highlights its importance in drug discovery.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in medicinal chemistry. SAR and QSAR studies are powerful tools used to guide the optimization of lead compounds.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the substituents on the this compound scaffold has provided valuable insights into the structural requirements for biological activity. For instance, in the development of kinase inhibitors, the nature of the group introduced at the 5-position via Suzuki coupling significantly influences potency and selectivity. nih.govnih.gov X-ray crystallography studies have revealed that these analogs can form key interactions with conserved residues in the ATP-binding site of kinases, such as a conserved lysine (B10760008) residue. nih.govnih.gov

In the context of other aminopyridine derivatives, such as those targeting ALK2, modifications at various positions have been explored. acs.org For imidazoquinoline analogs, it has been shown that the 4-amino group is essential for activity, while modifications to other parts of the molecule can fine-tune its potency. nih.gov

Ligand Efficiency and Drug-Likeness Assessment

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule to its target, normalized for its size. It is a valuable parameter in fragment-based drug discovery for identifying small, efficient fragments that can be elaborated into more potent leads. Analogs of 3-aminopyridin-2(1H)-one have been identified as ligand-efficient inhibitors of MPS1 and Aurora kinases. nih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. QSAR studies on aminopyridine derivatives have utilized various molecular descriptors to build models that can predict biological activity and guide the design of new compounds with improved drug-like properties. nih.gov These studies often reveal the importance of specific pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic and aliphatic groups, for biological activity. nih.gov

Investigation of Biological Activities

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas, with a particular focus on antiviral agents.

Antiviral Agents: HIV-1 Reverse Transcriptase Inhibitors

The global health burden of Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of new and effective antiviral drugs. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). nih.gov Research has identified that compounds featuring an amino-heterocyclic scaffold, such as 3-aminoimidazo[1,2-a]pyridine, can act as potent NNRTIs. nih.gov

While direct studies on this compound as an HIV-1 inhibitor are not extensively reported in the provided context, the broader class of aminopyridines and related nitrogen-containing heterocycles have shown promise. For instance, a study on 5-substituted uridine (B1682114) nucleosides identified 2′,3′-isopropylidene-5-iodouridine as a potent and non-toxic inhibitor of HIV-1. nih.gov This highlights the potential of incorporating an iodine atom to enhance antiviral activity. nih.gov The structural similarities between these active compounds and the this compound scaffold suggest that it could be a valuable starting point for the design of novel HIV-1 reverse transcriptase inhibitors.

Below is a table showcasing examples of aminopyridine and related derivatives with their reported biological activities, illustrating the potential of this chemical class.

Compound/Scaffold ClassTargetReported Biological Activity
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS1, Aurora KinasesLigand efficient inhibitor nih.gov
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1, Aurora KinasesLigand efficient inhibitor nih.gov
2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine derivativesALK2Inhibitor acs.org
3-Aminoimidazo[1,2-a]pyridine scaffoldHIV-1 Reverse TranscriptaseNon-nucleoside inhibitor nih.gov
Substituted 2-aminopyridine (B139424) derivativesNitric Oxide SynthasesInhibitor nih.gov
2′,3′-Isopropylidene-5-iodouridineHIV-1Inhibitor nih.gov

Anticancer and Antitumor Agents: Kinase Inhibitors and Topoisomerase Modulators

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the basis for many biologically active compounds, including those with anticancer properties. nih.gov Derivatives of this compound have been explored for their potential as anticancer agents, particularly as kinase inhibitors and topoisomerase modulators.

Kinase inhibition is a well-established strategy in cancer therapy. Pyridinone-based molecules are recognized as effective kinase inhibitors due to their favorable binding to the ATP-binding cleft of kinases. mdpi.com The incorporation of a pyridine (B92270) motif can enhance biochemical potency, metabolic stability, and cell permeability. nih.gov For instance, the substitution of a phenyl group with pyridine has been shown to develop potent Cdc7 kinase inhibitors. nih.gov Research into pyridopyrimidinone compounds, which share a structural resemblance, has identified potent inhibitors of BRAF V600E, EGFR, and PDGFRβ. doaj.org Specifically, 3-cyanopyridine (B1664610) derivatives have demonstrated significant growth-inhibitory effects against various human cancer cell lines. mdpi.com

In the context of structure-activity relationships (SAR), the introduction of different substituents on the pyridinone ring system has been shown to significantly influence anticancer activity. For example, pyridinone–quinazoline derivatives have shown potent anticancer activity, with some analogs being as potent as doxorubicin. frontiersin.orgnih.gov The presence of hydrogen bond donors and acceptors is a key feature for their activity. frontiersin.orgnih.gov

Topoisomerases are another critical target in cancer treatment. nih.govmdpi.com These enzymes regulate DNA topology and are essential for cell replication. mdpi.commdpi.com Topoisomerase inhibitors interfere with this process, leading to DNA damage and apoptosis in cancer cells. mdpi.comnih.gov While specific studies directly linking this compound to topoisomerase modulation are not prevalent, the broader class of pyridinone-containing compounds has been investigated for this purpose. nih.gov The general mechanism of topoisomerase poisons is to stabilize the enzyme-DNA cleavage complex, which results in replication fork arrest and the formation of double-strand breaks. nih.gov

Anti-inflammatory and Analgesic Properties: Mechanical Allodynia Treatment

Derivatives of 3,5-disubstituted pyridin-2(1H)-one have emerged as a promising class of compounds for the treatment of mechanical allodynia, a type of chronic pain characterized by a painful response to innocuous stimuli. researchgate.netnih.gov This condition represents a significant unmet medical need, as current analgesics often lack efficacy and can have substantial side effects. nih.gov

A series of 3,5-disubstituted pyridin-2(1H)-ones were designed, synthesized, and evaluated in a rat model of inflammatory mechanical allodynia. nih.gov The findings revealed that these compounds could rapidly and effectively prevent the development of this pain state. nih.gov

Structure-Activity Relationship (SAR) Studies:

Initial studies focused on substituting the pyridinone at the 3-position with various aryl or heteroaryl groups and at the 5-position with a phenylamino (B1219803) group. nih.gov This led to the discovery of derivatives with strong anti-allodynic potency in rats. nih.gov One of the most active compounds identified was 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one , which not only prevented inflammatory mechanical allodynia but also reversed neuropathic mechanical allodynia. researchgate.netnih.gov

Further SAR studies involved modifying the substitution at the 5-position while keeping an indol-4-yl moiety at the 3-position. researchgate.net This led to even more potent anti-allodynic compounds, with some derivatives completely preventing mechanical allodynia. researchgate.netnih.gov

Interestingly, while some of these pyridin-2(1H)-one derivatives were found to be inhibitors of p38α mitogen-activated protein kinase (MAPK), a kinase known to be involved in pain hypersensitivity, there was no direct correlation between their anti-allodynic effects and their p38α MAPK inhibitory potencies. researchgate.netnih.gov This suggests that other biological targets are likely involved in the analgesic activity of this class of compounds. researchgate.netnih.gov

Other Emerging Therapeutic Applications: Phosphodiesterase 10A (PDE10A) Antagonism and ALK2 Inhibition

The versatile this compound scaffold and its derivatives are being investigated for their potential in other therapeutic areas, notably as Phosphodiesterase 10A (PDE10A) antagonists and Activin receptor-like kinase-2 (ALK2) inhibitors.

Phosphodiesterase 10A (PDE10A) Antagonism:

PDE10A is an enzyme that is elevated in certain cancer cells and plays a role in hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of PDE10A has been suggested as a promising strategy in cancer therapy, as it may attenuate doxorubicin-induced cardiotoxicity and prevent cancer growth. mdpi.com While direct studies on this compound as a PDE10A inhibitor are limited, the broader class of pyridinone-containing compounds is of interest for developing inhibitors for this target.

ALK2 Inhibition:

Activin receptor-like kinase-2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, is implicated in biological processes controlling bone, heart, and brain development. semanticscholar.orgresearchgate.net Gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, are associated with fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). semanticscholar.orgnih.gov This has spurred the development of ALK2 inhibitors as potential targeted therapies. semanticscholar.org

A series of novel ALK2 inhibitors based on a 2-aminopyridine scaffold, structurally related to this compound, have been developed. nih.gov SAR studies on 3,5-diaryl-2-aminopyridine derivatives have been conducted to optimize their potency and selectivity for ALK2 over other related kinases. nih.govacs.org The synthesis of these compounds often involves a Suzuki reaction, coupling a substituted pyridine with a boronic acid. For example, 2-amino-5-bromo-3-iodopyridine can be reacted with 3,4,5-trimethoxyphenylboronic acid to form a key intermediate. acs.orgnih.gov

Key findings from these studies include:

Modifications to the 2-aminopyridine scaffold can significantly increase potency in kinase and cell-based assays. nih.gov

A potent 2-methylpyridine (B31789) derivative, LDN-214117 , demonstrated high selectivity for ALK2 and low cytotoxicity, making it a promising candidate for further development. nih.gov

The binding affinity of these inhibitors was found to be consistent across both wild-type and mutant ALK2 proteins, suggesting their potential clinical relevance for diseases driven by various ALK2 mutations. nih.gov

Prodrug Strategies for Enhanced Pharmacokinetic Profiles

Prodrug strategies are a valuable tool in drug development to overcome challenges related to a drug's pharmacokinetic properties, such as poor solubility or permeability. nih.gov The pyridine and dihydropyridine (B1217469) scaffolds are frequently utilized in drug design due to their positive impact on pharmacological activity and have been incorporated into numerous therapeutic agents. nih.govresearchgate.net

The core concept of a prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For pyridinone-based compounds, including derivatives of this compound, prodrug strategies can be employed to enhance their therapeutic potential. For instance, ester prodrugs can be synthesized from alcohol or carboxylic acid functionalities within the molecule. These esters can then be hydrolyzed by enzymes in the body to release the active drug. nih.gov

Advanced Characterization Techniques and Spectroscopic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information on the number and environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecular framework. walisongo.ac.id

For 3-Amino-5-iodopyridin-2(1H)-one, several 2D NMR techniques would be instrumental:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two vinyl protons on the pyridinone ring, confirming their neighborly relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atoms they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the pyridinone ring.

The expected NMR correlations provide a detailed map of the molecule's covalent structure. chemrxiv.org

Table 1: Predicted 2D NMR Correlations for this compound

scienceTechniquelinkExpected Correlationhelp_outlineInformation Gained
COSY (¹H-¹H)Ring H4 ↔ Ring H6Confirms connectivity of ring protons.
HSQC (¹H-¹³C)Ring H4 → C4 Ring H6 → C6 NH₂ → N/A NH → N/AAssigns protons to their directly attached carbons.
HMBC (¹H-¹³C)Ring H4 → C2, C3, C5, C6 Ring H6 → C2, C4, C5 NH₂ → C2, C3, C4 NH → C2, C6Confirms the pyridinone ring structure and substituent placement.

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound (C₅H₅IN₂O), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). HRMS analysis would aim to find an ion peak in the experimental spectrum that matches this calculated value, thereby confirming the molecular formula and the success of the synthesis.

Table 2: Calculated Exact Masses for this compound and its Common Adducts

functionsIon SpeciescalculateMolecular FormulascaleCalculated Exact Mass (Da)
[M]C₅H₅IN₂O235.9447
[M+H]⁺C₅H₆IN₂O⁺236.9525
[M+Na]⁺C₅H₅IN₂NaO⁺258.9344

The observation of a peak at m/z 236.9525 in the positive-ion ESI-HRMS spectrum, for example, would provide strong evidence for the presence of the protonated molecule and confirm its elemental formula.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. growingscience.com

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as 3-Amino-5-bromo-2-iodopyridine, provides insight into the expected structural features. iucr.org The crystal structure would be expected to reveal:

The planarity of the pyridinone ring.

The precise bond lengths of C=O, C-N, C-C, C-I, and N-H bonds.

The intermolecular interactions that stabilize the crystal lattice, most notably hydrogen bonds involving the amino group, the ring nitrogen, and the carbonyl oxygen. Halogen bonding involving the iodine atom may also be observed. clarku.edu

Table 3: Representative Crystallographic Data for a Related Halogenated Aminopyridine Derivative (3-Amino-5-bromo-2-iodopyridine). iucr.org

grid_onParameterdescriptionValue
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)4.0983 (12)
b (Å)15.172 (4)
c (Å)12.038 (3)
β (°)90.152 (5)
Volume (ų)748.5 (3)
Z (Molecules per unit cell)4

Note: This data is for the related compound 3-Amino-5-bromo-2-iodopyridine and serves as an example of the type of information obtained from an X-ray crystallography study.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are highly sensitive to the types of chemical bonds and functional groups present. youtube.com The spectra provide a molecular "fingerprint" that is unique to the compound.

For this compound, FTIR and Raman spectroscopy would be complementary. A detailed interpretation of the vibrational spectra can be achieved by comparison with data from similar compounds and with theoretical calculations. nih.gov Key vibrational modes include:

N-H Stretching: The amino (NH₂) and amide (N-H) groups will show characteristic stretching vibrations, typically in the 3200-3500 cm⁻¹ region. nih.gov

C=O Stretching: A strong absorption in the FTIR spectrum, expected around 1640-1680 cm⁻¹, is a clear indicator of the pyridinone carbonyl group.

C=C and C=N Stretching: Vibrations from the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretch is expected at lower wavenumbers, generally below 600 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

wavesVibrational Modetrack_changesApproximate Frequency (cm⁻¹)notesExpected Intensity (FTIR)
N-H Stretch (Amine/Amide)3200 - 3500Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C=O Stretch (Pyridinone)1640 - 1680Strong
N-H Bend1580 - 1650Medium
C=C/C=N Ring Stretch1400 - 1600Medium-Strong
C-I Stretch< 600Medium-Strong

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the solid-state environment.

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of pyridin-2(1H)-one derivatives often involves multi-step procedures and can benefit significantly from advancements in catalysis. Future research will likely focus on creating novel catalytic systems that improve the efficiency, selectivity, and environmental footprint of synthesizing molecules like 3-Amino-5-iodopyridin-2(1H)-one and its analogs.

Key areas of development include:

Green Catalysis: There is a growing need for eco-friendly synthesis methods. Research is moving towards the use of heterogeneous catalysts, such as nano catalysts immobilized on layered double hydroxides (LDHs), which have shown high efficiency and reusability in the synthesis of other nitrogen-containing heterocycles like 5-amino-1H-pyrazole-5-carbonitriles. nih.gov These catalysts can facilitate reactions in greener solvents like water/ethanol (B145695) mixtures under mild conditions, offering high yields and easy product purification. nih.gov

One-Pot, Multi-Component Reactions: Future synthetic strategies will increasingly utilize one-pot, multi-component reactions (MCRs) to construct complex pyridinone cores efficiently. nih.govscielo.org.za These methods, which combine multiple reactants in a single step, reduce waste, time, and resource consumption. scielo.org.za For instance, the Groebke-Blackburn-Bienayme three-component reaction has been successfully used to synthesize 3-aminoimidazole[1,2-α]pyridine compounds. nih.gov Applying similar principles to the synthesis of this compound could streamline its production.

Catalyst Design and Optimization: Advancements in catalyst design will enable more selective reactions, leading to the creation of compounds with improved efficacy and reduced side effects. nih.gov This includes the development of metal-free strategies and catalysts that can be easily recovered and reused, addressing both cost and environmental concerns. researchgate.net The synthesis of related pyridinone structures has been achieved through base-catalyzed intramolecular cyclization, indicating a pathway for optimization by exploring a wider range of catalysts. researchgate.net

Exploration of New Biological Targets and Disease Indications

The 3-aminopyridin-2(1H)-one framework is recognized as a "privileged structure" in medicinal chemistry, as it is a component of many biologically active compounds. nih.gov While the specific biological targets of this compound are not yet fully elucidated, its structural analogs have shown a wide range of pharmacological activities, suggesting numerous avenues for future investigation.

Derivatives of the core pyridinone structure have demonstrated potential in several therapeutic areas:

Oncology: Several related compounds have been identified as promising anticancer agents. nih.govmdpi.commdpi.com For example, certain cyanopyridone derivatives exhibit potent activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines, with some showing greater efficacy than the standard drug, taxol. mdpi.com These compounds have been found to act as dual inhibitors of VEGFR-2 and HER-2, two key targets in cancer therapy. mdpi.com Similarly, 10-indolyl-bearing chromeno[3,2-c]pyridine analogs have shown anti-tumor activity against breast, colon, and cisplatin-resistant ovarian cancer cell lines. mdpi.com

Enzyme Inhibition: The pyridinone scaffold is present in various enzyme inhibitors. nih.gov Analogs have been developed as inhibitors of Monoamine Oxidase B (MAO-B), which is a target for the treatment of Parkinson's disease. mdpi.com Other related structures are being investigated as inhibitors of the Mpro protease, which is crucial for the replication of the SARS-CoV-2 virus. nih.gov

Cardiovascular and Inflammatory Diseases: The well-known cardiotonic drug amrinone (B1666026) is a 5-amino-3,4'-bipyridin-(1H)-one, highlighting the potential of this chemical class in treating cardiovascular conditions. nih.gov Additionally, related compounds have been identified as antagonists of the prostaglandin (B15479496) EP3 receptor, suggesting applications in inflammatory diseases. nih.gov

Table 1: Investigated Biological Activities of Related Pyridinone Structures

Compound Class Biological Target/Activity Disease Indication Reference(s)
Cyanopyridone Derivatives VEGFR-2/HER-2 Inhibition Cancer (Breast, Liver) mdpi.com
10-indolyl-THCP Analogs Antiproliferative Cancer (Breast, Colon, Ovarian) mdpi.com
Chromeno[3,2-c]pyridine Derivatives MAO-B Inhibition Parkinson's Disease mdpi.com
3-Aminopyridin-2(1H)-ones Mpro Protease Inhibition COVID-19 nih.gov
3-Aminopyridin-2(1H)-ones Prostaglandin EP3 Receptor Antagonism Inflammatory Diseases nih.gov
5-Amino-3,4'-bipyridin-(1H)-one Cardiotonic Heart Failure nih.gov
3-Aminoimidazole[1,2-α]pyridines Cytotoxicity Cancer (Colon, Melanoma) nih.gov

Future research should involve systematic screening of this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and these technologies can be powerfully applied to the this compound scaffold. nih.govnih.gov AI can significantly accelerate the identification of new drug candidates by analyzing vast datasets and predicting molecular properties, overcoming the high costs and lengthy timelines of traditional methods. nih.gov

Future applications of AI in the context of this compound include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can use the this compound structure as a starting point to design novel molecules. youtube.com By learning the rules of chemical structure and desired properties, these models can generate vast libraries of virtual compounds with optimized characteristics for specific biological targets. youtube.comyoutube.com

Predictive Modeling for Lead Optimization: AI models can predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed analogs. youtube.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. youtube.com Machine learning algorithms can be trained on existing data to predict a molecule's binding affinity to a target protein, its solubility, and its ability to cross membranes like the blood-brain barrier. youtube.com

Target Identification and Validation: AI can analyze multi-omics data (genomics, proteomics) to identify and validate new biological targets for which derivatives of this compound might be effective. nih.govyoutube.com By uncovering hidden patterns in complex biological networks, AI can propose novel therapeutic strategies and patient populations that would most benefit from them. nih.govyoutube.com

The integration of AI will create a rapid, iterative cycle of design, prediction, and synthesis, enabling the exploration of chemical space around the this compound scaffold with unprecedented speed and precision. youtube.com

Advanced Materials Science Applications

While primarily investigated for their biological activity, pyridinone derivatives also possess properties that make them attractive for applications in materials science. A key future direction is the exploration of these non-medical applications.

One of the most promising areas is in the field of luminescent materials. It has been shown that some 3-amino-4-arylpyridin-2(1H)-ones exhibit significant luminescent properties. nih.gov This opens up the possibility of developing new advanced materials based on the this compound core, including:

Fluorescent Probes and Sensors: The inherent fluorescence of the pyridinone core could be harnessed to create chemical sensors. By modifying the substituents on the pyridinone ring, it may be possible to design molecules whose fluorescence changes in the presence of specific ions, molecules, or environmental conditions (e.g., pH).

Luminescent Dyes for Bio-imaging: The ability of these compounds to serve as luminescent dyes has been noted, particularly for use in techniques like enzyme-linked immunosorbent assays (ELISA). nih.gov Further research could optimize the photophysical properties (e.g., brightness, photostability, emission wavelength) of this compound derivatives for advanced bio-imaging applications, such as tracking biological processes within living cells.

Organic Light-Emitting Diodes (OLEDs): The development of novel organic molecules with high quantum yields is crucial for next-generation display and lighting technologies. The pyridinone scaffold could be explored as a building block for new organic emitters in OLEDs, with the potential for tuning color and efficiency through chemical modification.

By investigating the photophysical properties of this compound and its derivatives, researchers can unlock new applications beyond the biomedical field, contributing to the development of advanced functional materials.

Q & A

Q. What are its potential applications in drug development?

  • Methodological Answer : The pyridinone scaffold is a pharmacophore in kinase inhibitors and antiviral agents. Evaluate bioactivity via in vitro assays (e.g., apoptosis induction in cancer cells) and molecular docking to target proteins like SIRT1 .

Q. How to analyze its crystal structure and intermolecular interactions?

  • Methodological Answer : Perform single-crystal X-ray diffraction. Resolve co-crystal structures (e.g., with water or isomers) to study hydrogen bonding (N–H⋯O) and π-π stacking. Use Mercury software for packing analysis .

Q. How does iodine substitution affect reactivity compared to bromo/chloro analogs?

  • Methodological Answer : Iodine’s larger atomic radius and weaker C–I bond increase susceptibility to nucleophilic substitution. Compare reaction rates with 5-bromo or 5-chloro analogs under Suzuki coupling conditions. Track by 19F^{19}F NMR if trifluoromethyl groups are present .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodological Answer : Address exothermicity in large batches using jacketed reactors. Optimize solvent recovery systems and implement inline HPLC for real-time purity monitoring. Validate batch consistency via DSC (melting point) and XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-iodopyridin-2(1H)-one
Reactant of Route 2
3-Amino-5-iodopyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.